ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as ethoxyphenyl, phenyl, and thienylmethylene groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions One common method involves the condensation of 4-ethoxybenzaldehyde with thiourea to form the thiazole ring, followed by cyclization with ethyl acetoacetate to form the thiazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiazolopyrimidine derivatives.
Scientific Research Applications
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2-(2-furylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of substituents in ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE imparts distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H24N2O4S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O4S2/c1-3-33-20-14-12-19(13-15-20)25-23(27(32)34-4-2)24(18-9-6-5-7-10-18)29-28-30(25)26(31)22(36-28)17-21-11-8-16-35-21/h5-17,25H,3-4H2,1-2H3/b22-17- |
InChI Key |
NIOUCXGCICLXFV-XLNRJJMWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CS4)/S3)C5=CC=CC=C5)C(=O)OCC |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C5=CC=CC=C5)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C5=CC=CC=C5)C(=O)OCC |
Origin of Product |
United States |
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